
Verapamil
Overview
Description
Verapamil is a phenylalkylamine calcium channel blocker used primarily in the treatment of cardiovascular conditions such as high blood pressure, angina, and certain types of arrhythmias . It was the first calcium channel antagonist introduced into therapy in the early 1960s . This compound is available in various formulations, including oral and intravenous, and is widely recognized for its effectiveness in controlling heart rate and improving blood flow .
Preparation Methods
Synthetic Routes and Reaction Conditions
Verapamil is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyphenethylamine with isovaleryl chloride to form an intermediate, which is then reacted with 3,4-dimethoxybenzyl cyanide under specific conditions . The final product is purified to achieve a high degree of purity, often greater than 99% .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. Techniques such as ion exchange resins and liposome preparation methods are employed to enhance the drug’s bioavailability and controlled release .
Chemical Reactions Analysis
Types of Reactions
Verapamil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacokinetics .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like ozone and hydroxyl radicals . The conditions for these reactions are carefully controlled to ensure the desired outcomes, such as the formation of specific metabolites.
Major Products Formed
The major products formed from the reactions of this compound include its metabolites, which are primarily excreted through the kidneys . These metabolites are crucial for understanding the drug’s pharmacological effects and potential side effects.
Scientific Research Applications
Cardiovascular Applications
Mechanism of Action
Verapamil primarily functions by inhibiting calcium influx through L-type calcium channels, which leads to vasodilation and reduced myocardial contractility. This mechanism underlies its efficacy in treating various cardiovascular conditions.
Therapeutic Uses
- Atrial Tachyarrhythmias : this compound is effective in managing paroxysmal supraventricular tachycardia and atrial fibrillation by slowing conduction through the atrioventricular node .
- Angina Pectoris : It alleviates angina symptoms by reducing myocardial oxygen demand through vasodilation and decreased heart rate .
- Hypertension : Clinical studies have demonstrated significant reductions in both systolic and diastolic blood pressure with this compound treatment over extended periods .
Clinical Evidence
A study published in PubMed reported that after two years of treatment with this compound, patients exhibited a reduction in blood pressure by approximately 16.3% systolic and 16.6% diastolic .
Diabetes Management
Recent research has unveiled this compound's potential in treating Type 1 diabetes.
Case Study: Type 1 Diabetes Clinical Trials
- Study Overview : A randomized, double-blind, placebo-controlled trial conducted by the University of Alabama at Birmingham found that oral administration of this compound significantly preserved beta-cell function in patients with newly diagnosed Type 1 diabetes .
- Results : Participants receiving this compound showed a 30% improvement in insulin secretion compared to the control group over one year . This finding suggests that this compound may enhance endogenous insulin production, reducing reliance on exogenous insulin injections.
The implications of these findings are profound, as they indicate a potential shift in how Type 1 diabetes may be managed therapeutically.
Cancer Treatment
This compound is also being investigated for its role in oncology, particularly regarding its ability to enhance the efficacy of chemotherapeutic agents.
Mechanism in Cancer Therapy
- Inhibition of Drug Resistance : Research indicates that this compound can inhibit P-glycoprotein, a transporter associated with multidrug resistance in tumor cells. By blocking this transporter, this compound enhances the effectiveness of anticancer drugs like paclitaxel .
- Combination Therapy : A study demonstrated that combining low-dose paclitaxel with this compound improved anti-tumor effects and reduced metastasis in animal models .
Summary Table of Applications
Mechanism of Action
Verapamil exerts its effects by inhibiting the influx of calcium ions through slow channels in the cell membranes of arterial smooth muscle and myocardial cells . This inhibition leads to the relaxation of blood vessels, reduced heart rate, and decreased myocardial oxygen demand . The molecular targets of this compound include L-type calcium channels, which play a critical role in cardiovascular function .
Comparison with Similar Compounds
Similar Compounds
Verapamil belongs to the non-dihydropyridine class of calcium channel blockers, which includes other compounds like diltiazem and flunarizine . These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic profiles.
Uniqueness
This compound is unique in its ability to act as both an antiarrhythmic and antihypertensive agent, making it versatile in treating various cardiovascular conditions . Its distinct chemical structure allows for specific interactions with calcium channels, providing a broader therapeutic range compared to other calcium channel blockers .
Biological Activity
Verapamil is a well-known L-type calcium channel blocker primarily used in the treatment of cardiovascular conditions such as hypertension, angina, and certain arrhythmias. However, recent research has expanded our understanding of its biological activity beyond cardiovascular effects, revealing potential applications in diabetes management, neuroprotection, and even anti-aging mechanisms.
This compound exerts its pharmacological effects by inhibiting calcium influx through L-type calcium channels, which leads to a decrease in intracellular calcium levels. This action results in vasodilation, reduced heart rate, and decreased myocardial contractility. Additionally, this compound has been shown to influence various signaling pathways and gene expressions related to inflammation and oxidative stress.
Antiglycoxidant Activity
Recent studies have highlighted this compound's antiglycoxidant properties . A study demonstrated that this compound significantly reduced biomarkers of protein glycation and oxidation in vitro, comparable to recognized antiglycating agents. Molecular docking simulations indicated that this compound preferentially binds to amino acids susceptible to glycoxidative damage, particularly interacting with Janus kinase 2 (JAK2) and nuclear factor-κB (NF-κB) pathways .
Impact on Pancreatic β-Cell Function
This compound has shown promising results in preserving pancreatic β-cell function in children with newly diagnosed Type 1 Diabetes (T1D). A multi-center clinical trial indicated that patients treated with this compound exhibited elevated C-peptide levels, suggesting improved β-cell function. Importantly, no serious adverse events were reported during the study, although some psychiatric disorders were noted .
Neuroprotective Effects
The compound also demonstrates neuroprotective effects against neurodegenerative conditions. Research indicates that this compound can restore microtubule-binding activity of tau protein and reduce oxidative stress in neuronal cells exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease. These findings suggest a potential role for this compound in neuroprotection and cognitive health .
Anti-Aging Properties
In model organisms like Caenorhabditis elegans, this compound has been associated with lifespan extension by inhibiting calcineurin activity. This inhibition is linked to improved healthspan and cellular viability in mammalian cells, indicating its potential as an anti-aging compound .
Table 1: Summary of Clinical Studies on this compound's Biological Activity
Case Studies
- Antiglycoxidant Properties : In a controlled study evaluating the effect of this compound on glycation processes, researchers found that treatment led to a significant decrease in advanced glycation end-products (AGEs), suggesting potential benefits for diabetic patients at risk for vascular complications .
- Type 1 Diabetes : A randomized trial involving pediatric patients with newly diagnosed T1D showed that those treated with this compound had sustained improvements in β-cell function over time compared to controls. This study emphasizes the need for further research into the long-term benefits of calcium channel blockers in diabetes management .
- Neuroprotection : In preclinical studies using neuronal cell lines exposed to amyloid-beta toxicity, this compound demonstrated protective effects by mitigating neurotoxic impacts and restoring normal cellular functions, indicating a potential therapeutic avenue for Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the primary molecular targets of Verapamil, and how can researchers validate these targets in experimental models?
this compound primarily inhibits L-type calcium channels (CaV1.2), P-glycoprotein (P-gp), and CYP3A4. To validate these targets:
- Use radioligand binding assays with labeled calcium channel blockers (e.g., [³H]-nimodipine) to assess competitive displacement by this compound .
- Quantify P-gp inhibition via efflux assays in cell lines (e.g., Caco-2) using fluorescent substrates like rhodamine-123 .
- Measure CYP3A4 activity using hepatic microsomal assays with probe substrates (e.g., midazolam) and LC-MS/MS metabolite detection .
Q. How should researchers design in vivo studies to assess this compound’s cardioprotective effects against ischemia-reperfusion injury?
- Model selection : Use rat coronary artery occlusion models with 45-minute ischemia followed by 60-minute reperfusion.
- Endpoints : Quantify infarct size via triphenyltetrazolium chloride (TTC) staining and monitor hemodynamics (e.g., left ventricular pressure).
- Advanced metrics : Apply ³¹P magnetic resonance spectroscopy (MRS) to track ATP and phosphocreatine depletion/recovery during ischemia.
Q. What experimental models are suitable for studying this compound’s antiarrhythmic mechanisms?
- In vitro : Isolated rat cardiomyocytes or Langendorff-perfused hearts to measure action potential duration and conduction velocity .
- In vivo : Rodent models of induced arrhythmias (e.g., aconitine-induced ventricular fibrillation) with ECG monitoring.
- Biomarkers : Assess connexin-43 (Cx43) preservation via Western blotting, as this compound prevents Cx43 degradation during arrhythmia .
Advanced Research Questions
Q. How can PET imaging with ¹¹C-Verapamil resolve P-glycoprotein (P-gp) activity at the blood-brain barrier (BBB)?
- Protocol : Administer ¹¹C-Verapamil intravenously and use Logan graphical analysis to calculate distribution volume (VdLogan), a surrogate for P-gp activity .
- Model simplification : Apply a 1-compartment (1C) model to early time-course data (5–25 minutes) to avoid metabolite interference .
- Validation : Compare results with P-gp inhibitors (e.g., cyclosporine A) to confirm specificity.
Q. What methodologies resolve enantiomer-specific effects of this compound on cardiac ion channels?
- Enantiomer separation : Use chiral chromatography to isolate (-)- and (+)-Verapamil.
- Binding assays : Perform competitive inhibition curves with [³H]-nimodipine in cardiac membranes, varying enantiomer concentrations to calculate IC₅₀ values.
- Functional studies : Measure L-type calcium current (ICa) in patch-clamp experiments using human ventricular myocytes.
Q. How can proteomics identify this compound-induced changes in type 1 diabetes (T1D) patients?
- Sample preparation : Collect serum pre- and post-Verapamil treatment, perform protein precipitation, and digest with trypsin.
- LC-MS/MS analysis : Use a Q-Exactive HF mass spectrometer with a 120-minute gradient for global proteomics.
- Data analysis : Apply linear regression models to identify proteins with significant abundance changes (e.g., IGF-I signaling proteins).
Q. Data Contradiction Analysis
Q. How to reconcile conflicting data on this compound’s role in ATP depletion during myocardial ischemia?
- Key contradiction : this compound reduces infarct size without altering ATP depletion during ischemia.
- Resolution : Use ³¹P MRS to show that protection correlates with post-reperfusion phosphocreatine recovery, not ATP preservation.
- Experimental refinement : Control for species differences (rats vs. dogs) and ischemia duration.
Q. Why do studies report divergent effects of (+)-Verapamil on cardiac contractility?
- Historical context : Early studies attributed negative inotropic effects solely to (-)-Verapamil.
- Modern findings : Advanced binding assays reveal (+)-Verapamil’s lower potency (IC₅₀ = 31 μM vs. 85 nM for (-)-Verapamil), explaining variable effects at high doses.
- Methodological fix : Use enantiomer-specific dosing and electrophysiology to isolate stereoselective actions.
Q. Methodological Innovation
Q. What factorial design optimizes this compound’s formulation for controlled-release tablets?
- Variables : Test this compound HCl amount (X1), talc (X2), and Eudragit RS 30D polymer (X3) at multiple levels.
- Statistical analysis : Use ANOVA and regression modeling (e.g., Y = β₀ + β₁X1 + β₂X2 + β₃X3) to predict dissolution (T₅₀) and surface roughness.
- Validation : Characterize bead morphology via SEM to confirm model accuracy.
Q. How can target artery perfusion enhance this compound’s efficacy in cancer therapy?
- Rationale : Systemic administration causes cardiovascular side effects at 1–2 μM serum levels, but intra-arterial delivery achieves 5–10× higher local concentrations.
- Protocol : Administer this compound + chemotherapeutics (e.g., cisplatin) via hepatic/esophageal artery catheters.
- Safety monitoring : Track heart rate and blood pressure to confirm hemodynamic stability.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTNSNPWRIOYBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041152 | |
Record name | (+/-)-Verapamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Verapamil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 245 °C at 0.01 mm Hg, 243-246 °C at 1.00E-02 mm Hg | |
Record name | Verapamil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Verapamil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility (mg/mL): water 83, ethanol (200 proof) 26, propylene glycol 93, ethanol (190 proof) >100, methanol >100, 2-propanol 4.6, ethyl acetate 1.0, DMF >100, methylene chloride >100, hexane 0.001; Freely soluble in chloroform, practically insoluble in ether /Verapamil hydrochloride/, Practically insoluble in water, Sparingly soluble in hexane; soluble in benzene, ether; freely soluble in the lower alcohols, acetone, ethyl acetate, chloroform, 4.47 mg/L | |
Record name | Verapamil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Verapamil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Verapamil inhibits L-type calcium channels by binding to a specific area of their alpha-1 subunit,Cav1.2, which is highly expressed on L-type calcium channels in vascular smooth muscle and myocardial tissue where these channels are responsible for the control of peripheral vascular resistance and heart contractility. Calcium influx through these channels allows for the propagation of action potentials necessary for the contraction of muscle tissue and the heart's electrical pacemaker activity. Verapamil binds to these channels in a voltage- and frequency-dependent manner, meaning affinity is increased 1) as vascular smooth muscle membrane potential is reduced, and 2) with excessive depolarizing stimulus. Verapamil's mechanism of action in the treatment of angina and hypertension is likely due to the mechanism described above. Inhibition of calcium influx prevents the contraction of vascular smooth muscle, causing relaxation/dilation of blood vessels throughout the peripheral circulation - this lowers systemic vascular resistance (i.e. afterload) and thus blood pressure. This reduction in vascular resistance also reduces the force against which the heart must push, decreasing myocardial energy consumption and oxygen requirements and thus alleviating angina. Electrical activity through the AV node is responsible for determining heart rate, and this activity is dependent upon calcium influx through L-type calcium channels. By inhibiting these channels and decreasing the influx of calcium, verapamil prolongs the refractory period of the AV node and slows conduction, thereby slowing and controlling the heart rate in patients with arrhythmia. Verapamil's mechanism of action in the treatment of cluster headaches is unclear, but is thought to result from an effect on other calcium channels (e.g. N-, P-, Q-, or T-type). Verapamil is known to interact with other targets, including other calcium channels, potassium channels, and adrenergic receptors., Calcium antagonists inhibit excitation-contraction coupling in myocardial and smooth muscle by blocking the transmembrane carrier of calcium. This results in decreased myocardial contractility and in vasodilatation. ... /Salt not specified/, Verapamil has been shown to be neuroprotective in several acute neurotoxicity models due to blockade of calcium entry into neurons. However, the potential use of verapamil to treat chronic neurodegenerative diseases has not been reported. Using rat primary mesencephalic neuron/glia cultures, we report that verapamil significantly inhibited LPS-induced dopaminergic neurotoxicity in both pre- and post-treatment experiments. Reconstituted culture studies revealed that the presence of microglia was essential in verapamil-elicited neuroprotection. Mechanistic studies showed that decreased production of inflammatory mediators from LPS-stimulated microglia underlay neuroprotective property of verapamil. Further studies demonstrated that microglial NADPH oxidase (PHOX), the key superoxide-producing enzyme, but not calcium channel in neurons, is the site of action for the neuroprotective effect of verapamil. This conclusion was supported by the following two observations: 1) Verapamil failed to show protective effect on LPS-induced dopaminergic neurotoxicity in PHOX-deficient (deficient in the catalytic subunit of gp91(phox)) neuron/glia cultures; 2) Ligand binding studies showed that the binding of (3)H-verapamil onto gp91(phox) transfected COS7 cell membranes was higher than the non-transfected control. The calcium channel-independent neuroprotective property of verapamil was further supported by the finding that R(+)-verapamil, a less active form in blocking calcium channel, showed the same potency in neuroprotection, inhibition of pro-inflammatory factors production and binding capacity to gp91(phox) membranes as R(-)-verapamil, the active isomer of calcium channel blocker. In conclusion, our results demonstrate a new indication of verapamil-mediated neuroprotection through a calcium channel-independent pathway and provide a valuable avenue for the development of therapy for inflammation-related neurodegenerative diseases. | |
Record name | Verapamil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00661 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Verapamil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Viscous, pale yellow oil | |
CAS No. |
52-53-9 | |
Record name | Verapamil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Verapamil [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verapamil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00661 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+/-)-Verapamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Verapamil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.133 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERAPAMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ0O37KU29 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Verapamil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3928 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Verapamil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Verapamil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.